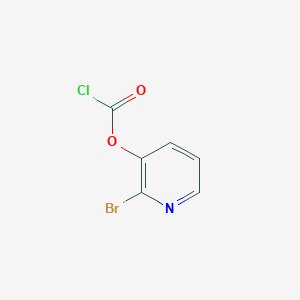
Carbonochloridic acid, 2-bromo-3-pyridinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonochloridic acid, 2-bromo-3-pyridinyl ester is a chemical compound with the molecular formula C6H3BrClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonochloridic acid, 2-bromo-3-pyridinyl ester typically involves the reaction of 2-bromo-3-pyridinol with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
2-bromo-3-pyridinol+Phosgene→Carbonochloridic acid, 2-bromo-3-pyridinyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the use of phosgene, a highly toxic reagent. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Carbonochloridic acid, 2-bromo-3-pyridinyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Hydrolysis: The ester can be hydrolyzed to yield 2-bromo-3-pyridinol and hydrochloric acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Water: Hydrolysis reactions typically require water or aqueous solutions.
Palladium Catalysts: Suzuki-Miyaura coupling reactions often use palladium catalysts and boronic acids.
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.
Hydrolysis Products: 2-bromo-3-pyridinol and hydrochloric acid.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Carbonochloridic acid, 2-bromo-3-pyridinyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Carbonochloridic acid, 2-bromo-3-pyridinyl ester involves its reactivity towards nucleophiles and its ability to form stable intermediates. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in Suzuki-Miyaura coupling, it forms a palladium complex that facilitates the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
2-bromo-3-pyridinol: A precursor in the synthesis of Carbonochloridic acid, 2-bromo-3-pyridinyl ester.
2-chloro-3-pyridinyl ester: Similar structure but with a chlorine atom instead of bromine.
3-pyridinyl esters: Various esters derived from pyridine with different substituents.
Uniqueness
This compound is unique due to the presence of both bromine and ester functional groups, which provide distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis and valuable in various research applications.
Biological Activity
Carbonochloridic acid, 2-bromo-3-pyridinyl ester, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a bromine atom and a pyridine ring. The molecular formula is C6H5BrN1O2, and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. Notably, it has been studied for its role in inhibiting certain enzymes and affecting cellular signaling pathways.
- Enzyme Inhibition : Research indicates that derivatives of pyridinyl esters may inhibit enzymes involved in critical metabolic pathways. For instance, studies have shown that similar compounds exhibit inhibitory effects on soluble epoxide hydrolase (sEH), which plays a role in blood pressure regulation and vascular function .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. A related study highlighted the effectiveness of substituted pyridine derivatives against mycobacterial species, suggesting potential applications in treating infections caused by resistant strains .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Antimicrobial Efficacy : A study demonstrated that certain pyridinyl carboxamide derivatives showed significant activity against Mycobacterium tuberculosis, with some exhibiting greater efficacy than traditional antibiotics like isoniazid . This suggests that carbonochloridic acid derivatives could be promising candidates for developing new antimycobacterial agents.
- Cytotoxic Effects : Another investigation into the cytotoxicity of related compounds revealed their potential as anti-cancer agents. For instance, tryptanthrin derivatives were noted for their ability to inhibit cyclooxygenase (COX)-2 and other inflammatory mediators at low concentrations . This indicates a possible avenue for exploring the anti-cancer properties of carbonochloridic acid derivatives.
Properties
Molecular Formula |
C6H3BrClNO2 |
|---|---|
Molecular Weight |
236.45 g/mol |
IUPAC Name |
(2-bromopyridin-3-yl) carbonochloridate |
InChI |
InChI=1S/C6H3BrClNO2/c7-5-4(11-6(8)10)2-1-3-9-5/h1-3H |
InChI Key |
UWCHRDGKSBAYEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Br)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















